molecular formula C16H16N2O2 B3168621 2-[1-(4-methoxyphenoxy)ethyl]-1H-benzimidazole CAS No. 931724-47-9

2-[1-(4-methoxyphenoxy)ethyl]-1H-benzimidazole

Cat. No.: B3168621
CAS No.: 931724-47-9
M. Wt: 268.31 g/mol
InChI Key: QXAIJWZQXMGOSL-UHFFFAOYSA-N
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Description

2-[1-(4-Methoxyphenoxy)ethyl]-1H-benzimidazole ( 931724-47-9) is a high-purity benzimidazole derivative supplied for research and development purposes. With a molecular formula of C16H16N2O2 and a molecular weight of 268.32 g/mol, this compound features a distinct molecular structure characterized by a benzimidazole core substituted with a 1-(4-methoxyphenoxy)ethyl group . Benzimidazole derivatives are recognized as privileged structures in medicinal chemistry due to their wide spectrum of pharmacological activities . Scientific literature highlights that substituted benzimidazoles are investigated for various therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities, making them valuable scaffolds for the development of new biologically active compounds . This specific compound is provided exclusively for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-(4-methoxyphenoxy)ethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11(20-13-9-7-12(19-2)8-10-13)16-17-14-5-3-4-6-15(14)18-16/h3-11H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAIJWZQXMGOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 1 4 Methoxyphenoxy Ethyl 1h Benzimidazole and Analogues

Traditional Synthetic Approaches for Benzimidazole (B57391) Core Formation

Traditional methods for synthesizing the benzimidazole scaffold are well-established and typically involve the condensation of an o-phenylenediamine (B120857) with a suitable carbonyl-containing compound. nih.govresearchgate.net These foundational methods remain widely used due to their reliability and the accessibility of starting materials.

One of the most classic and fundamental methods for preparing 2-substituted benzimidazoles is the Phillips–Ladenburg reaction. mdpi.com This approach involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives, such as esters, anhydrides, acid halides, amides, or nitriles. mdpi.commdpi.com The reaction is typically carried out under dehydrating conditions, often requiring elevated temperatures and the presence of strong acids like polyphosphoric acid or mineral acids. researchgate.net For instance, the direct condensation of o-phenylenediamine with a carboxylic acid requires heating in the presence of concentrated hydrochloric acid. nih.gov While effective, these traditional methods can present challenges such as harsh reaction conditions, long reaction times, and potentially low yields. thieme-connect.com

To synthesize the target compound, 2-[1-(4-methoxyphenoxy)ethyl]-1H-benzimidazole, this method would involve the condensation of o-phenylenediamine with 2-(4-methoxyphenoxy)propanoic acid or a suitable derivative under acidic conditions.

Table 1: Overview of Traditional Condensation with Carboxylic Acids/Derivatives

Reactant A Reactant B Conditions Product
o-Phenylenediamine Carboxylic Acid High Temperature, Strong Acid (e.g., HCl) 2-Substituted Benzimidazole
o-Phenylenediamine Ester / Anhydride Dehydrating Conditions 2-Substituted Benzimidazole

A more direct and extensively used approach for synthesizing 2-substituted benzimidazoles is the cyclocondensation reaction between o-phenylenediamines and aldehydes. rsc.orgiosrjournals.orgoup.com This method is considered one of the most efficient and straightforward pathways due to the wide availability of diverse aldehydes. mdpi.comrsc.org The reaction proceeds via a dehydrogenated coupling followed by oxidative cyclodehydrogenation. mdpi.com However, this reaction can face selectivity issues, potentially leading to the competitive formation of 1,2-disubstituted benzimidazoles alongside the desired 2-substituted products. iosrjournals.org Various oxidative and catalytic reagents have been employed to control the reaction and improve yields. iosrjournals.org

For the synthesis of this compound, this route would utilize o-phenylenediamine and 2-(4-methoxyphenoxy)propanal.

Advanced and Green Chemistry Approaches in Benzimidazole Synthesis

In response to the growing need for environmentally benign and efficient chemical processes, advanced synthetic methodologies have been developed. researchgate.netmdpi.com These green chemistry approaches often involve alternative energy sources, such as microwaves, and the use of efficient and recyclable catalysts to minimize waste and energy consumption. thieme-connect.com

Microwave irradiation has been successfully applied to the synthesis of benzimidazoles to accelerate reaction rates and improve yields. thieme-connect.com This technique often allows for reactions to be completed in minutes rather than hours, frequently under solvent-free conditions. nycu.edu.tw For example, the condensation of o-phenylenediamine with monocarboxylic acids has been achieved using microwave irradiation without any catalyst, representing an economical and environmentally friendly method. thieme-connect.com The use of microwave assistance in combination with catalysts like Er(OTf)₃ has also been shown to provide an efficient and mild route to 1,2-disubstituted benzimidazoles under solvent-free conditions. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Method Reaction Time Conditions Advantages
Conventional Heating Hours to Days High Temperature, Solvents Established, reliable

The development of novel catalytic systems has revolutionized benzimidazole synthesis, offering high yields under mild conditions. rsc.org These catalysts are often recyclable and can be used in small quantities, aligning with the principles of green chemistry. semanticscholar.orgrsc.org

Lewis Acid Catalysis: A variety of Lewis acids have proven effective in catalyzing the condensation of o-phenylenediamines with aldehydes. Catalysts such as TiCl₃OTf, bismuth nitrate, and ZrCl₄ promote the reaction efficiently under mild conditions, affording products in good to excellent yields. rsc.orgmdpi.com Boric acid has also been used as an inexpensive and eco-friendly catalyst for the synthesis of 2-substituted benzimidazoles in water at room temperature. researchgate.net

Metal-Catalyzed Reactions: Transition metal catalysts are widely employed in benzimidazole synthesis. Iron complexes, such as Fe(III)-porphyrin, have been used to catalyze three-component reactions for benzimidazole formation. rsc.org Cobalt nanocomposites have been utilized in one-pot syntheses from phenylenediamines and aldehydes. rsc.org Indium(III) triflate is another reusable catalyst that facilitates the solvent-free synthesis of 2-substituted benzimidazoles. nih.gov

Nanoparticle Catalysis: The use of nanoparticle catalysts offers advantages such as high surface area, enhanced catalytic activity, and ease of recovery and reuse. semanticscholar.orgrsc.org Gold nanoparticles supported on titanium dioxide (Au/TiO₂) have been shown to be highly effective for the selective synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes at ambient conditions. mdpi.com Other notable examples include a nano-Ni(II)/Y zeolite catalyst for reactions under solvent-free conditions, MnO₂ nanoparticles under ultrasound irradiation, and CuO nanoparticles, which can be reused for multiple reaction cycles without significant loss of activity. semanticscholar.orgrsc.org

Table 3: Examples of Catalysts in Benzimidazole Synthesis

Catalyst Type Catalyst Example Reactants Key Features
Lewis Acid Boric Acid o-Phenylenediamine, Aldehyde Inexpensive, aqueous medium, room temp. researchgate.net
Lewis Acid ZrCl₄ o-Phenylenediamine, Aldehyde High efficiency, excellent yields. mdpi.com
Metal Catalyst Fe(III)-porphyrin Benzo-1,2-quinone, Aldehyde, NH₄OAc Mild conditions, high yields. rsc.org
Nanoparticle Au/TiO₂ o-Phenylenediamine, Aldehyde Ambient conditions, reusable catalyst. mdpi.com

Solvent-Free and Water-Based Reaction Conditions

In recent years, the principles of green chemistry have driven the development of synthetic methods that minimize or eliminate the use of hazardous organic solvents. For the synthesis of 2-substituted benzimidazoles, solvent-free and water-based conditions have emerged as powerful alternatives to traditional approaches.

Solvent-Free Reactions:

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced waste, lower costs, operational simplicity, and often, shorter reaction times and higher yields organic-chemistry.orgsemanticscholar.org. These reactions can be facilitated by various energy inputs and catalysts.

Microwave Irradiation: The use of microwave assistance in a solvent-free context can dramatically reduce reaction times and improve yields. For instance, 2-arylbenzimidazoles have been synthesized from aromatic carboxylic acids and o-phenylenediamine under microwave irradiation with catalytic amounts of acid, providing a simple and practical green method researchgate.net.

Catalytic Systems: A variety of catalysts are effective under solvent-free conditions. One study highlights a system using ceric ammonium nitrate (CAN) and hydrogen peroxide (H₂O₂) for the oxidative cyclocondensation of o-phenylenediamines with aldehydes at 50 °C, achieving excellent yields of 92–98% organic-chemistry.org. Other heterogeneous catalysts, including CuO and TiO₂ nanoparticles, have also been successfully employed, often with the benefit of being recyclable semanticscholar.org.

Ball Milling: Mechanical energy, via ball milling, represents another solvent-free approach. This technique has been used for the high-yield synthesis of benzimidazole derivatives from o-phenylenediamine and various aldehydes or carboxylic acids without any solvent or catalyst mdpi.com.

Water-Based Reactions:

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. Its use in benzimidazole synthesis has been shown to be highly effective.

One-Pot Synthesis: Efficient one-pot procedures have been developed for synthesizing 2-substituted benzimidazoles in water. One such method involves the reaction of o-phenylenediamine and various aldehydes in the presence of boric acid at room temperature, which is eco-friendly and produces good yields researchgate.net.

Reductive Cyclization: An alternative one-step approach in an aqueous environment involves the reductive cyclodehydration of o-nitro anilides using sodium dithionite. This method, conducted at 80-100 °C, simplifies the process and avoids by-products, with water enhancing the reaction's efficiency wisdomlib.org.

Tandem Processes: An "all-water" chemistry approach has been devised for a tandem N-alkylation–reduction–condensation process to create N-arylmethyl-2-substituted benzimidazoles. In this method, water plays a crucial role in promoting the various reaction stages, from C–N bond formation to the final condensation step rsc.org.

The following table summarizes various environmentally friendly conditions for the synthesis of 2-substituted benzimidazoles.

Catalyst/ConditionReactantsSolventTemperatureTimeYield (%)
Boric Acido-phenylenediamine, AldehydeWaterRoom Temp.VariesGood
Sodium Dithioniteo-nitro anilideWater80-100 °CVariesGood to Excellent
CAN / H₂O₂o-phenylenediamine, AldehydeNone50 °CVaries92-98%
Microwaveo-phenylenediamine, Carboxylic AcidNoneVariesMinutesHigh
Au/TiO₂o-phenylenediamine, AldehydeCHCl₃:MeOH25 °CVaries80-98%
Ball Millingo-phenylenediamine, Aldehyde/AcidNoneRoom Temp.1 hour~95%

Solid-Phase Synthesis Strategies

Solid-phase organic synthesis (SPOS) is a powerful technique for the preparation of small organic molecules, particularly in the context of generating chemical libraries for drug discovery. This methodology has been effectively applied to the synthesis of benzimidazole derivatives sci-hub.se.

The core principle of SPOS involves attaching a starting material to an insoluble polymer support (resin), performing a sequence of reactions on the bound substrate, and finally cleaving the desired product from the support. This approach offers significant advantages, including the simplification of purification, as excess reagents and by-products can be removed by simple filtration and washing of the resin sci-hub.se.

A common strategy for the solid-phase synthesis of benzimidazoles begins with a polymer-bound o-fluoronitroaromatic compound. The synthesis proceeds through several key steps:

Nucleophilic Substitution: An amine is reacted with the polymer-bound substrate to introduce one of the nitrogen atoms, forming an o-nitroaniline derivative sci-hub.se.

Reduction: The nitro group is then reduced to an amine. A combination of sodium borohydride (NaBH₄) and copper(II) acetylacetonate (Cu(acac)₂) is often used for this step sci-hub.se.

Cyclization: The resulting diamine is cyclized with a suitable reagent, such as an aryl imidate, to form the benzimidazole ring sci-hub.se.

Cleavage: The final benzimidazole product is cleaved from the solid support, typically using a strong acid like trifluoroacetic acid (TFA) sci-hub.se.

This multi-step process allows for the creation of a library of benzimidazoles by using different amines and imidates in the respective steps. The final products are often obtained in high crude yield (70-95%) and purity (70-98%) sci-hub.se.

Specific Considerations for the Synthesis of this compound

Strategies for the Introduction and Functionalization of the 1-(4-methoxyphenoxy)ethyl Moiety

The introduction of the 1-(4-methoxyphenoxy)ethyl group is the critical step in synthesizing the target compound. This is typically achieved by first preparing a precursor molecule, such as 2-(4-methoxyphenoxy)propanoic acid or 2-(4-methoxyphenoxy)propanal .

A common and effective method for creating such phenoxy-alkanoic acid structures is the Williamson ether synthesis. This would involve the reaction of 4-methoxyphenol with an ethyl 2-halopropanoate (e.g., ethyl 2-bromopropanoate) in the presence of a base, followed by hydrolysis of the resulting ester to yield the carboxylic acid. A similar ether linkage formation is documented in the synthesis of 1,2-bis(4-methoxyphenoxy)ethane, where 4-methoxyphenol is reacted with 1,2-dibromoethane in the presence of potassium carbonate nih.gov.

Once the precursor is synthesized, the final step is the formation of the benzimidazole ring. This is a well-established transformation, most commonly achieved by the condensation of o-phenylenediamine with either a carboxylic acid or an aldehyde semanticscholar.orgrsc.orgresearchgate.net.

From Carboxylic Acid: The condensation of o-phenylenediamine with 2-(4-methoxyphenoxy)propanoic acid would require harsh dehydrating conditions, often at elevated temperatures in the presence of a strong acid like polyphosphoric acid researchgate.net.

From Aldehyde: A milder and more common approach is the condensation with the corresponding aldehyde, 2-(4-methoxyphenoxy)propanal. This reaction can be carried out under various conditions, including the greener solvent-free or water-based methods discussed previously, often promoted by a suitable catalyst tandfonline.comnih.gov.

The reaction between o-phenylenediamine and an aldehyde proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to afford the 2-substituted benzimidazole organic-chemistry.org.

Optimization of Reaction Conditions for Yield and Purity

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and environmental impact. For the synthesis of this compound, optimization would focus on the final condensation step.

Key parameters to consider for optimization include:

Catalyst Selection: A wide range of catalysts have been shown to be effective for this type of condensation. These include Lewis acids, Brønsted acids, and heterogeneous catalysts like supported gold nanoparticles or magnetic core-shell nanoparticles nih.govresearchgate.net. The choice of catalyst can significantly impact reaction efficiency and selectivity. For instance, supported gold nanoparticles (Au/TiO₂) have been shown to provide high yields for both 2-aryl and 2-alkyl substituted benzimidazoles at ambient temperatures nih.govmdpi.com.

Solvent and Temperature: As discussed, moving from traditional organic solvents to water or solvent-free conditions can offer significant benefits. The optimal temperature will depend on the chosen method; microwave-assisted reactions can be completed in minutes at elevated temperatures researchgate.netresearchgate.net, while some catalytic systems work efficiently at room temperature researchgate.net. An initial screening of solvents like ethanol, water, and solvent-free conditions at various temperatures would be a standard optimization procedure rsc.org.

Reactant Ratio and Concentration: The molar ratio of o-phenylenediamine to the aldehyde or carboxylic acid precursor is another important variable. A slight excess of the aldehyde (e.g., 1.2 equivalents) is sometimes used to ensure complete conversion of the diamine rsc.org. The concentration of reactants can also influence the reaction rate.

Work-up Procedure: The final yield and purity are also dependent on the isolation and purification process. An ideal procedure would involve a simple work-up, such as precipitation of the product by adding water, followed by filtration, thereby avoiding complex and costly chromatographic purification tandfonline.com.

A systematic approach, such as screening different catalysts and solvents (Table 2), is essential to identify the most efficient and scalable conditions for the synthesis of this specific benzimidazole derivative researchgate.netrsc.org.

Pharmacological Profile and Bioactivity Spectrum of 2 1 4 Methoxyphenoxy Ethyl 1h Benzimidazole and Analogues

Broad-Spectrum Pharmacological Activities of Benzimidazole (B57391) Derivatives

Benzimidazole, a heterocyclic aromatic compound formed from the fusion of benzene (B151609) and imidazole (B134444) rings, serves as a "privileged structure" in medicinal chemistry. frontiersin.orgnih.gov Its structural similarity to naturally occurring purine (B94841) nucleotides allows derivatives to readily interact with various biological macromolecules, leading to a wide spectrum of pharmacological activities. nih.govnih.govtandfonline.com Consequently, the benzimidazole scaffold is a key component in numerous clinically significant drugs. nih.gov

The versatility of the benzimidazole nucleus has enabled the development of compounds with diverse therapeutic applications. researchgate.netnih.gov Structural modifications to the benzimidazole core have yielded derivatives exhibiting potent biological effects. researchgate.net These activities span a remarkable range, including antimicrobial, antiviral, anti-inflammatory, anticancer, anthelmintic, antihypertensive, and antihistaminic properties. nih.govnih.govresearchgate.net The broad bioactivity of this chemical family has made it a central focus of research and development in the pharmaceutical industry, with many derivatives being investigated for their potential to treat a multitude of diseases. frontiersin.orgnih.gov The therapeutic potential of benzimidazole analogues is vast, covering common infections to complex diseases like cancer. frontiersin.orgijpsr.com

Investigational Therapeutic Areas for Benzimidazole Derivatives

The inherent bioactivity of the benzimidazole scaffold has prompted extensive research into its therapeutic potential across various disease categories.

Benzimidazole derivatives are a cornerstone of antimicrobial research, demonstrating efficacy against a wide range of pathogens, including bacteria, fungi, and parasites. nih.govisca.me Their mechanism of action can involve inhibiting microbial protein synthesis due to their structural resemblance to purines or interfering with the biosynthesis of ergosterol (B1671047), a vital component of fungal and protozoan cell membranes. nih.govijpsr.com

Antibacterial and Antifungal Activity: Numerous studies have confirmed that benzimidazole derivatives are effective against various strains of microorganisms. nih.govresearchgate.net For instance, certain 2-substituted benzimidazoles have shown significant antibacterial activity. researchgate.net In antifungal research, some derivatives were found to be active against Aspergillus niger and Candida albicans at concentrations lower than the standard drug, fluconazole. tandfonline.com The introduction of specific moieties, such as oxadiazole or triazole, onto the benzimidazole structure has been a strategy to enhance antimicrobial properties. researchgate.netmdpi.com

Antiparasitic Activity: The benzimidazole class is particularly renowned for its antiparasitic effects, forming the basis of many anthelmintic drugs like albendazole (B1665689) and mebendazole. nih.govnih.gov Research continues to explore new derivatives for treating protozoan diseases. Studies have identified novel benzimidazole-based compounds with promising activity against parasites responsible for malaria, leishmaniasis, and trypanosomiasis. nih.gov For example, certain 2-amino-1-(2-hydroxyphenyl)benzimidazoles have displayed remarkable antimalarial activity against Plasmodium falciparum. nih.gov

Table 1: Selected Benzimidazole Derivatives in Antimicrobial Research
Compound TypeActivityTarget Organism/Cell LineKey FindingsReference
α-aminonitrile based benzimidazolesAntibacterial, AntifungalVarious bacterial species, C. albicansPotent activity with MIC values ranging from 3.9 to 7.8 µg/ml. nih.gov
Benzimidazole-triazole hybridsAntifungalCandida albicansSome compounds showed 75% of the activity of Fluconazole. mdpi.com
2-amino-1-(2-hydroxyphenyl)benzimidazolesAntiparasitic (Antimalarial)Plasmodium falciparum (3D7 strain)Remarkable antimalarial activity, enhanced by electron-donating groups. nih.gov
(4-nitrophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanonesAntifungalAspergillus niger, Candida albicansCompounds 3, 5, 11, 12, and 13 were effective at concentrations less than half that of fluconazole. tandfonline.com

The benzimidazole scaffold is integral to the development of antiviral agents, with derivatives showing activity against a diverse array of DNA and RNA viruses. tandfonline.comnih.gov These compounds can inhibit viral replication, disrupt viral enzyme activity, or block the virus from entering host cells. rroij.com The structural versatility of the benzimidazole ring allows for modifications that can enhance potency and selectivity against specific viral targets. rroij.com

Research has identified benzimidazole derivatives effective against viruses such as human cytomegalovirus (HCMV), varicella-zoster virus (VZV), hepatitis C virus (HCV), human immunodeficiency virus (HIV), and respiratory syncytial virus (RSV). tandfonline.com In one large screening, 52 out of 86 assorted benzimidazole derivatives displayed activity against one or more viruses, with Coxsackievirus B5 (CVB-5) and RSV being frequently affected. nih.gov Some of these compounds exhibited potency comparable to or greater than reference drugs like ribavirin. nih.gov Other research has highlighted derivatives with the potential to act as lead compounds against vaccinia virus. tandfonline.com

Table 2: Benzimidazole Derivatives in Antiviral Research
Compound TypeTarget VirusKey FindingsReference
Assorted 2-benzylbenzimidazole derivativesCoxsackievirus B5 (CVB-5)Fourteen compounds exhibited an EC50 in the range of 9-17 μM. nih.gov
Assorted benzimidazole derivativesRespiratory Syncytial Virus (RSV)Seven compounds showed an EC50 in the range of 5-15 μM, some more potent than ribavirin. nih.gov
(4-nitrophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanonesVaccinia virusCompounds 5 and 6 showed potential as lead compounds for novel antiviral agent development. tandfonline.com
General Benzimidazole DerivativesVarious (HCV, HIV, Enteroviruses)Literature reports confirm antiviral activity against a wide range of pathogenic viruses. tandfonline.com

Benzimidazole derivatives are a significant area of focus in the search for new anti-inflammatory drugs, which are needed due to the adverse effects associated with long-term use of many current medications. nih.govresearchgate.net These compounds exert their effects through various mechanisms, including the inhibition of key enzymes and receptors involved in the inflammatory cascade, such as cyclooxygenase (COX), lipoxygenase (LOX), and various cytokines. nih.govresearchgate.net

Studies have shown that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole ring significantly influence anti-inflammatory activity. nih.gov For example, a series of imidazopyridine derivatives, which are structurally related to benzimidazoles, showed excellent inhibition of inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated macrophages. nih.gov Another study identified novel benzimidazole derivatives as potent inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key enzyme in producing the pro-inflammatory mediator PGE2. acs.org One such compound, AGU654, significantly alleviated inflammation and inflammatory pain in preclinical models. acs.org

Table 3: Benzimidazole Analogues in Anti-inflammatory Research
Compound/Derivative SeriesMechanism/TargetModelKey FindingsReference
Imidazopyridine derivativesInhibition of TNF-α and IL-6 releaseLPS-stimulated macrophagesShowed stronger anti-inflammatory activity than the benzimidazole series tested. nih.gov
AGU654 (a novel benzimidazole derivative)Microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitionPreclinical guinea pig modelsSignificantly alleviated fever, inflammation, and inflammatory pain. acs.org
2-cyclohexylamino-1(4-methoxyphenyl)benzimidazoleInhibition of edemaCarrageenan-induced rat paw edemaExhibited 53.2% inhibition of rat paw edema. nih.gov
Benzimidazole derivatives with trifluoromethyl and methoxy (B1213986) substitutionsInhibition of secretory phospholipase A2Enzyme inhibition assaysDemonstrated strong inhibition of sPLA2. researchgate.net

The development of novel anticancer therapeutics is a high priority, and the benzimidazole scaffold has garnered significant attention due to its diverse biological activities and its structural resemblance to purine nucleotides. nih.govresearchgate.net Benzimidazole derivatives have demonstrated the ability to act as anticancer agents through various mechanisms, including targeting specific molecules in cancer cells and non-gene-specific strategies. nih.govrsc.org Their unique core structure and minimal toxicity profile make them an excellent foundation for anticancer drug development. nih.gov

Benzimidazole derivatives have been shown to be cytotoxic to a wide range of cancer cell lines, including those from leukemia, melanoma, ovarian, prostate, breast, colon, and lung cancers. nih.gov The mechanisms of action are varied and can include the inhibition of crucial enzymes like topoisomerase, protein kinases (e.g., EGFR, VEGFR-2), and histone deacetylases (HDACs). rsc.orgtandfonline.com For example, benzimidazole-triazole hybrids have been developed as multi-target agents, showing good inhibitory activity against EGFR, VEGFR-2, and Topoisomerase II, with some compounds demonstrating potency comparable to the drug doxorubicin. tandfonline.com

Table 4: Benzimidazole Derivatives in Anticancer Research
Compound/Derivative SeriesTarget/MechanismCancer Cell Line(s)Key FindingsReference
Compound 4f (NSC: 761982/1)CytotoxicityLeukemia, melanoma, ovarian, prostate, breast, colon, CNS, non-small cell lung cancerShowed broad-spectrum cytotoxicity. nih.gov
Benzimidazole-triazole hybrid (Compound 5a)EGFR, VEGFR-2, Topo II inhibitionHepG-2, HCT-116, MCF-7, HeLaPotent antitumor agent with good inhibitory activity against EGFR (IC50 = 0.086 µM). tandfonline.com
Benzimidazole-triazole hybrid (Compound 6g)EGFR, VEGFR-2, Topo II inhibitionHepG-2, HCT-116, MCF-7, HeLaPotent antitumor agent with IC50 values from 3.34–10.92 μM. tandfonline.com
General Benzimidazole DerivativesEpigenetic modulation (e.g., HDAC inhibition)Various hematological and solid malignanciesAct on epigenetic targets, with some derivatives entering clinical trials. rsc.org

Beyond the major therapeutic areas, benzimidazole derivatives are being actively investigated for other critical infectious diseases, notably tuberculosis and malaria.

Antitubercular Activity: With the rise of drug-resistant tuberculosis, there is an urgent need for new drug leads. nih.gov The benzimidazole nucleus is considered a promising lead structure in this effort. nih.gov Research has demonstrated that 2,5-disubstituted benzimidazole derivatives, in particular, show considerable activity against Mycobacterium tuberculosis. jyoungpharm.org Several studies have reported the synthesis of novel benzimidazole derivatives with potent antimycobacterial properties. nih.govbohrium.com For instance, one study found a derivative, compound 5g, to be highly active against M. tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 0.112 μM. nih.govbohrium.com The mechanism for some of these compounds may involve the inhibition of essential enzymes like polyketide synthase 13, which is critical for the integrity of the mycobacterial cell wall. jyoungpharm.org

Antimalarial Activity: Malaria remains a major global health issue, exacerbated by growing drug resistance. malariaworld.org Benzimidazole derivatives have shown significant potential as antimalarial agents, with activity against multiple life cycle stages of the Plasmodium falciparum parasite. acs.org Numerous analogues have demonstrated sub-micromolar potencies against both drug-sensitive and multidrug-resistant strains of the parasite. mesamalaria.org Research has identified compounds with high nanomolar activity that appear to act via a different mechanism than common antimalarials like chloroquine, suggesting they could be effective against resistant strains. malariaworld.org

Table 5: Benzimidazole Derivatives in Antitubercular and Antimalarial Research
ActivityCompound/Derivative SeriesTarget OrganismKey FindingsReference
AntitubercularCompound 5g (an ethyl carboxylate derivative)M. tuberculosis H37Rv & INH-resistant strainsHighly active with MIC of 0.112 μM against H37Rv and 6.12 μM against INHR-MTB. nih.govbohrium.com
Antitubercular2,5-disubstituted benzimidazoles (5a, 5b, 11)M. tuberculosis H37RvEffectively inhibited mycobacterial growth with MIC values of 89.6, 19.4, and 22.9 nM, respectively. nih.gov
Antimalarial1H-benzimidazole analogues (e.g., compound 1.3)P. falciparum (NF54 & K1 strains)Potent activity with IC50 of 0.079 µM against NF54 and 0.335 µM against K1. mesamalaria.org
AntimalarialGeneral benzimidazole derivativesP. falciparum (asexual and gametocyte stages)54 compounds showed submicromolar activity against asexual stages; some were also active against transmissible gametocytes. acs.org

In vitro and Ex vivo Characterization of Bioactivity

Comprehensive searches of scientific literature and chemical databases did not yield specific in vitro or ex vivo bioactivity data for the compound 2-[1-(4-methoxyphenoxy)ethyl]-1H-benzimidazole. While the benzimidazole scaffold is a well-established pharmacophore known for a wide range of biological activities—including antimicrobial, antiviral, anti-inflammatory, and anticancer effects—experimental data for this particular analogue is not publicly available in the reviewed resources. researchgate.netmdpi.com

The bioactivity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. esisresearch.orgthepharmajournal.com For instance, various 2-substituted benzimidazoles have demonstrated significant antimicrobial activity against a spectrum of bacteria and fungi. esisresearch.orgnih.gov The mechanism of action for many antifungal benzimidazoles involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. mdpi.com Similarly, certain benzimidazole derivatives have shown potent anti-inflammatory properties, often attributed to the inhibition of enzymes such as cyclooxygenase (COX). nih.govresearchgate.net In the realm of oncology, some analogues have exhibited cytotoxic effects against various cancer cell lines, with mechanisms that can include the disruption of microtubule formation or the inhibition of topoisomerase. nih.gov

Given the structural features of this compound, which include the core benzimidazole, a phenoxyethyl group at the 2-position, and a methoxy substituent on the phenyl ring, it is plausible that this compound could exhibit a range of biological activities. However, without direct experimental evidence from in vitro assays (such as enzyme inhibition, receptor binding, antimicrobial susceptibility, or cytotoxicity studies) or ex vivo tissue-based models, its pharmacological profile remains speculative.

To characterize the bioactivity of this specific compound, a systematic screening would be necessary. This would involve a panel of in vitro assays targeting various enzymes, receptors, and microbial strains, as well as cytotoxicity assessments against different cell lines. Following this, ex vivo studies using isolated tissues or organs could provide further insights into its potential pharmacological effects.

Due to the absence of specific research findings for this compound, no data tables on its in vitro or ex vivo bioactivity can be generated at this time.

Structure Activity Relationship Sar Studies of 2 1 4 Methoxyphenoxy Ethyl 1h Benzimidazole Analogues

Methodologies for SAR Elucidation

The elucidation of SAR for benzimidazole (B57391) derivatives involves a multifaceted approach that combines synthetic chemistry with biological evaluation. This process is iterative, with findings from biological testing guiding the design of subsequent generations of compounds.

The foundation of SAR studies lies in the synthesis of a diverse library of analogues. For derivatives of 2-[1-(4-methoxyphenoxy)ethyl]-1H-benzimidazole, this is typically achieved through established synthetic routes that allow for controlled structural variations. rroij.com The primary method for synthesizing the benzimidazole core is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (such as an aldehyde, ester, or nitrile) under acidic conditions. rroij.comnih.gov

Systematic modifications are introduced by:

Varying the o-phenylenediamine: Using substituted o-phenylenediamines allows for the introduction of different functional groups at the C4, C5, C6, and C7 positions of the benzimidazole ring.

Varying the carboxylic acid component: To modify the side chain at the C2 position, different carboxylic acids are used. For analogues of the title compound, this would involve altering the 1-(4-methoxyphenoxy)ethyl moiety, for example, by changing the substituent on the phenoxy ring, altering the length of the ethyl linker, or replacing the phenoxy group entirely.

N-Substitution: After the formation of the benzimidazole ring, the nitrogen at the N1 position can be alkylated or arylated using various halides in the presence of a base to introduce additional substituents. nih.gov

Modern synthetic techniques, including microwave-assisted synthesis and photo-catalyzed reactions, have been employed to accelerate the creation of these derivative libraries, making the SAR process more efficient. rroij.comnih.gov

Once synthesized, each analogue undergoes biological evaluation to determine its activity. rroij.com This could involve in vitro assays to measure inhibition of a specific enzyme or receptor, or cell-based assays to assess effects on cellular pathways. nih.govnih.gov The resulting data, often expressed as IC₅₀ (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values, are then meticulously analyzed in conjunction with the structural changes.

The core of this process is to establish a correlation between a specific structural modification and the observed change in biological potency. For instance, researchers found in a study of 2-benzylbenzimidazole analogues that adding a hydrophobic cyclohexylmethoxy group to the benzimidazole ring significantly enhanced NF-κB inhibitory activity. nih.gov Conversely, introducing hydrophobic groups like methoxy (B1213986) or chloro functions on the phenyl ring at the C2-position was detrimental to the activity. nih.gov This direct comparison allows researchers to build a qualitative map of the structural requirements for optimal biological activity.

Impact of Substituents on the Benzimidazole Core

The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its biological activity is highly tunable through substitutions at various positions on its bicyclic ring system. nih.govresearchgate.net SAR studies have consistently shown that modifications at the N1, C2, C5, and C6 positions are particularly influential. nih.govnih.gov

Substitutions on the benzimidazole nucleus can dramatically alter a compound's interaction with biological targets, thereby affecting its efficacy.

N1 Position: The hydrogen atom on the N1 nitrogen is acidic and can be substituted. srrjournals.com N-substitution can increase the lipophilicity of the molecule, which may enhance cell membrane permeability. Studies have shown that introducing substituents at the N1 position, such as a benzyl (B1604629) group, can lead to a significant increase in anti-inflammatory or anticancer activity. nih.govnih.govsrrjournals.com This suggests that the N1 position may be involved in important hydrophobic interactions within the target's binding site.

C2 Position: This position is one of the most critical for determining the biological activity profile of benzimidazole derivatives. ctppc.org The substituent at C2 often dictates the compound's primary mechanism of action by extending into a binding pocket of the target protein or enzyme. The nature of the substituent, such as the 1-(4-methoxyphenoxy)ethyl group in the title compound, is a key determinant of potency. SAR studies have explored a vast range of C2 substituents, from simple alkyl and aryl groups to more complex heterocyclic systems.

The following table summarizes the observed effects of substitutions on the activity of certain 2-benzylbenzimidazole analogues designed as NF-κB inhibitors.

CompoundSubstitution on Benzimidazole Ring (Ring A)Substitution on Benzyl Ring (Ring B)IC₅₀ (μM)
6e4-(cyclohexylmethoxy)4-OH3.0
6j5-(cyclohexylmethoxy)4-OH4.0
6k4-(cyclohexylmethoxy)2-OH5.0
6aUnsubstituted4-OH>30
6bUnsubstituted4-OCH₃>30

Data sourced from PubMed Central. nih.gov

The side chain at the C2 position plays a pivotal role in the molecule-target interaction. Its properties, including length, flexibility, and electronic character, are critical variables in SAR studies.

Length and Flexibility: The length of the side chain can determine whether the molecule can effectively bridge different interaction points within a binding site. One study noted that for a series of benzimidazole-2-carboxylic acids, the anti-inflammatory activity was inversely related to the length of the linker between the carboxyl group and the C2 position. nih.gov This indicates an optimal length is required for the desired interaction. Flexibility allows the side chain to adopt the most favorable conformation for binding.

Electronic Properties: The electronic nature of the side chain influences its ability to form hydrogen bonds, electrostatic interactions, or pi-stacking interactions. For example, the presence of electron-donating groups at the 2-position can enhance interactions with viral enzymes. rroij.com In the case of this compound, the methoxy group on the phenoxy ring is an electron-donating group, which could be a key contributor to its activity. Modifying this group to be electron-withdrawing (e.g., a chloro or nitro group) would be a standard step in an SAR campaign to probe the importance of these electronic effects.

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR represents a computational approach to formalize the SAR. nih.gov It aims to create a mathematical model that quantitatively correlates the chemical structure of a series of compounds with their biological activity. nih.gov This is achieved by calculating various molecular descriptors for each analogue and using statistical methods, like Multiple Linear Regression (MLR), to build an equation that predicts activity. nih.govnih.gov

The descriptors used in QSAR studies for benzimidazole derivatives can be categorized as:

Physicochemical: Such as lipophilicity (logP), molar refractivity, and polarity.

Electronic: Descriptors related to the electronic environment, like Hammett constants or atomic charges.

Steric/Topological: Descriptors that describe the size, shape, and connectivity of the molecule. researchgate.net

A successful QSAR model not only predicts the activity of novel compounds before their synthesis but also provides insight into the mechanism of action by highlighting which structural properties are most important for activity. nih.gov For example, a QSAR study on benzimidazole derivatives as PARP inhibitors for cancer treatment resulted in a highly significant model (R² = 0.935) that could be used to predict the inhibitory activity of new molecules in that class. nih.gov Such models are invaluable for rational drug design, allowing for the prioritization of synthetic targets that are most likely to exhibit high potency. biointerfaceresearch.com

Development of 2D and 3D-QSAR Models

The development of QSAR models for benzimidazole analogues involves a systematic process that begins with a dataset of compounds with known biological activities. Both two-dimensional (2D) and three-dimensional (3D) QSAR approaches are employed to understand the structural requirements for activity.

2D-QSAR: In 2D-QSAR, the descriptors are derived from the two-dimensional representation of the molecules. These descriptors can include physicochemical properties like molecular weight, logP (lipophilicity), molar refractivity, and topological indices that describe molecular shape and branching. For a series of novel substituted benzimidazole derivatives developed as potential antitubercular agents, 2D-QSAR models were generated using methods like multiple linear regression (MLR) and partial least squares regression (PLR). These models successfully identified descriptors such as SsOHcount (number of hydroxyl groups), Ipc Average (average information content), and chi6chain (a molecular connectivity index) as being directly proportional to the antitubercular activity. The statistical quality of these models is crucial and is assessed using parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²).

3D-QSAR: Three-dimensional QSAR models require the 3D alignment of the molecules in the dataset. The aligned structures are then placed in a grid, and the steric and electrostatic interaction fields are calculated at each grid point. These fields become the independent variables in the subsequent statistical analysis. Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

For instance, a 3D-QSAR study on benzimidazole derivatives as antagonists for the 5-HT₄ receptor yielded a robust CoMFA model with high predictive ability, indicated by a q² of 0.789 and an r² of 0.997. This model revealed that steric and electrostatic fields were the most significant descriptors for structure-activity relationships. Similarly, 3D-QSAR models developed for benzimidazole-based agonists of the Farnesoid X receptor (FXR) also showed good statistical values (r² = 0.8974, q² = 0.7559), helping to reveal the SAR of the compounds through generated 3D contour maps. These maps visually represent regions where bulky groups, electronegative groups, or hydrogen bond donors/acceptors would enhance or diminish biological activity.

The general process for developing these models involves:

Data Set Selection: A diverse set of benzimidazole analogues with a significant range of biological activity is chosen.

Molecular Modeling and Alignment: 3D structures are generated and optimized, followed by a conformational analysis. A crucial step in 3D-QSAR is the alignment of all molecules based on a common substructure or pharmacophore.

Descriptor Calculation: Relevant 2D or 3D descriptors are calculated.

Model Generation and Validation: Statistical methods like MLR or PLS are used to create the QSAR equation. The model's robustness and predictive power are then rigorously validated internally (e.g., leave-one-out cross-validation) and often externally with a test set of compounds not used in model generation.

Interactive Data Table: Statistical Validation of Benzimidazole QSAR Models

QSAR Model Type Target Statistical Method q² (Cross-validated r²) r² (Conventional r²) Reference
3D-QSAR (CoMFA)5-HT₄ Receptor AntagonistsPLS0.7890.997
3D-QSARFarnesoid X Receptor (FXR) AgonistsPharmacophore-based0.75590.8974
2D-QSARAntitubercular AgentsMLR, PLSNot Specified>0.7
3D-QSAR (kNN-MFA)Hepatitis C Virus (HCV) Inhibitorsk-Nearest Neighbor0.900Not Specified
2D-QSARAntimicrobial AgentsPrincipal Component Regression0.72690.7886

Predictive Modeling for Pharmacological Potency

A well-validated QSAR model serves as a powerful predictive tool. It can be used to estimate the pharmacological potency of newly designed, yet unsynthesized, benzimidazole analogues. This in silico screening significantly reduces the time and cost associated with the synthesis and testing of large numbers of compounds, allowing researchers to prioritize the most promising candidates.

The predictive power of a QSAR model is primarily assessed by its q² value from internal validation and, more importantly, by its performance on an external test set of molecules. A high predictive r² (pred_r²) for the test set indicates that the model can accurately forecast the activity of new compounds within its applicability domain. For example, a k-nearest neighbor molecular field analysis (kNN-MFA) model for benzimidazole derivatives acting as Hepatitis C virus inhibitors showed a pred_r² value of 0.783, indicating good predictive ability.

The insights gained from QSAR models, particularly the contour maps from 3D-QSAR, provide a structural rationale for the observed activities. For analogues related to this compound, a hypothetical CoMFA model might generate contour maps indicating:

Steric Fields: Green contours might highlight areas where bulky substituents increase potency, perhaps by enhancing interactions with a hydrophobic pocket in the target protein. Yellow contours would indicate regions where steric bulk is detrimental. The model could suggest whether modifications to the methoxy group on the phenoxy ring or the ethyl linker would be favorable.

Electrostatic Fields: Blue contours could show where electropositive groups are preferred, while red contours would indicate regions where electronegative groups enhance activity. This could guide substitutions on the benzimidazole or phenyl rings to improve electrostatic complementarity with the target's active site.

By interpreting these models, medicinal chemists can rationally design new analogues with a higher probability of exhibiting improved pharmacological potency. For instance, if a model indicates that a bulky, hydrophobic group is favored at the 4-position of the phenoxy ring, new derivatives can be synthesized with this feature. This predictive, iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery.

Interactive Data Table: Key Descriptor Types in Benzimidazole QSAR Studies

Descriptor Category Descriptor Examples Significance in Modeling Potency Reference
Electronic Dipole Moment, HOMO/LUMO energies, Partial ChargesGoverns electrostatic and hydrogen bonding interactions with the target receptor.
Steric/Topological Molecular Weight, Molar Refractivity, Connectivity Indices (Chi), Shape IndicesDefines the size, shape, and branching of the molecule, crucial for fitting into a binding site.
Hydrophobic LogP, Hydrophobic Fields (CoMFA/CoMSIA)Relates to the compound's ability to cross cell membranes and interact with hydrophobic pockets in the target.
3D Fields (CoMFA/CoMSIA) Steric Fields, Electrostatic Fields, H-bond Donor/Acceptor FieldsProvides a 3D map of favorable and unfavorable interaction regions around the aligned molecules.

Rational Design and Optimization Strategies for 2 1 4 Methoxyphenoxy Ethyl 1h Benzimidazole As a Bioactive Scaffold

Structure-Based Drug Design (SBDD) Principles for Benzimidazoles

Structure-Based Drug Design (SBDD) is a powerful methodology that utilizes the three-dimensional (3D) structural information of a biological target, typically a protein or enzyme, to guide the design of potent and selective inhibitors. gardp.org This approach is fundamentally based on a "lock-and-key" principle, where a drug molecule is designed to fit precisely into the binding site of its target. For benzimidazole-based compounds like 2-[1-(4-methoxyphenoxy)ethyl]-1H-benzimidazole, SBDD offers a direct path to optimizing interactions with the target's active site.

The process begins with the determination of the target's 3D structure, often through techniques like X-ray crystallography or NMR spectroscopy. nih.gov With the structure in hand, computational tools such as molecular docking are employed to predict how a ligand, such as a benzimidazole (B57391) derivative, will bind to the target. gardp.org These simulations calculate the preferred orientation and conformation of the molecule within the binding site, generating a "docking pose" and a score that estimates binding affinity. gardp.org

For the this compound scaffold, SBDD can be used to:

Identify Key Interactions: The benzimidazole ring system is capable of forming π–π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket. nih.gov The nitrogen atoms of the imidazole (B134444) moiety can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. nih.gov

Optimize Substituents: The 1-(4-methoxyphenoxy)ethyl group provides additional points for interaction. The ether oxygen can act as a hydrogen bond acceptor, and the methoxy (B1213986) and phenyl groups can engage in hydrophobic and van der Waals interactions. SBDD can guide modifications to these groups to enhance binding. For example, replacing the methoxy group with other substituents could improve potency or selectivity. nih.gov

De Novo Design: SBDD also enables the de novo design of novel inhibitors, where molecular fragments are pieced together within the binding site to create entirely new chemical entities predicted to have high affinity. gardp.org

A novel series of benzimidazole-based inhibitors for Dipeptidyl Peptidase IV (DPP-4) was successfully developed using SBDD, starting from a small fragment hit and leading to potent and selective compounds. nih.gov This exemplifies the power of SBDD in transforming initial hits into viable drug candidates.

Table 1: Potential SBDD-Guided Interactions for the this compound Scaffold

Molecular Moiety Potential Interaction Type Target Amino Acid Residues (Examples)
Benzimidazole Core π-π Stacking Phenylalanine (Phe), Tyrosine (Tyr)
Imidazole N-H Hydrogen Bond Donor Aspartate (Asp), Glutamate (Glu)
Imidazole Nitrogen Hydrogen Bond Acceptor Serine (Ser), Threonine (Thr)
Ether Oxygen Hydrogen Bond Acceptor Asparagine (Asn), Glutamine (Gln)

Ligand-Based Drug Design (LBDD) Principles

When the 3D structure of a biological target is unknown, Ligand-Based Drug Design (LBDD) becomes the strategy of choice. nih.govgardp.org LBDD relies on the knowledge of a set of molecules (ligands) that are known to interact with the target. biosolveit.de By analyzing the chemical structures and biological activities of these known active and inactive compounds, a model can be constructed to predict the activity of new, untested molecules. gardp.org The fundamental principle is that molecules with similar structures are likely to have similar biological activities. biosolveit.de

Key LBDD techniques applicable to the optimization of this compound include:

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target. These features include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. researchgate.net By aligning a set of active benzimidazole derivatives, a common pharmacophore hypothesis can be generated. tandfonline.comresearchgate.net For instance, a study on benzimidazole-based Farnesoid X receptor (FXR) agonists identified a five-feature pharmacophore (HHHRR) consisting of three hydrophobic features and two aromatic rings as crucial for activity. researchgate.netnih.gov For this compound, a pharmacophore model would likely include the two aromatic rings (benzimidazole and phenoxy) and a hydrophobic region corresponding to the ethyl linker.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity. tandfonline.com Three-dimensional QSAR (3D-QSAR) models, which consider the 3D properties of molecules, can provide contour maps that visualize regions where steric bulk or specific electronic properties are favorable or unfavorable for activity. tandfonline.comnih.gov This information is invaluable for guiding the synthesis of new derivatives with improved potency. A 3D-QSAR model developed for FXR agonists yielded a model with high statistical significance, demonstrating its predictive power. nih.gov

Table 2: Hypothetical Pharmacophoric Features of this compound

Feature Type Corresponding Molecular Moiety
Aromatic Ring (R) Benzimidazole nucleus
Aromatic Ring (R) 4-Methoxyphenyl group
Hydrophobic Group (H) Ethyl linker
Hydrogen Bond Donor (D) Imidazole N-H

Molecular Hybridization and Scaffold Hopping Approaches

To explore new chemical space and develop novel intellectual property, medicinal chemists employ strategies like molecular hybridization and scaffold hopping. researchgate.netnih.gov These approaches aim to create new molecules by either combining known bioactive fragments or by replacing the core structure of a known active compound. acs.org

Molecular Hybridization: This strategy involves covalently linking two or more pharmacophores from different drug classes to create a single hybrid molecule. nih.govtandfonline.com The goal is to produce a compound with a modified or enhanced activity profile, potentially acting on multiple targets or overcoming resistance mechanisms. nih.gov For the this compound scaffold, the benzimidazole core could be hybridized with other known bioactive heterocycles like pyrazole, triazole, or oxadiazole. nih.govnih.gov For example, benzimidazole-pyrazole hybrids have been synthesized and shown to possess significant anti-inflammatory and anticancer activities. nih.govacs.org This approach could combine the favorable properties of the benzimidazole scaffold with the distinct biological activities of the hybridization partner.

Scaffold Hopping: This technique aims to identify isofunctional but structurally novel core structures (scaffolds) that maintain the geometric arrangement of key functional groups necessary for biological activity. biosolveit.de The objective is to discover new, patentable chemical series with improved properties, such as better metabolic stability or physicochemical characteristics. In the context of this compound, scaffold hopping could involve replacing the benzimidazole core with other bicyclic aromatic heterocycles (e.g., indole, benzothiazole, or imidazopyridine) while retaining the crucial 1-(4-methoxyphenoxy)ethyl side chain. This allows for the exploration of new core structures that may offer advantages over the original benzimidazole ring.

Table 3: Examples of Molecular Hybridization and Scaffold Hopping Strategies

Strategy Original Moiety Potential Replacement/Addition Rationale
Molecular Hybridization Benzimidazole Core Linkage to a Pyrazole ring Combine pharmacophores to create dual-action agents (e.g., anticancer, anti-inflammatory). nih.gov
Molecular Hybridization Benzimidazole Core Linkage to a 1,2,3-Triazole ring Enhance antifungal or antibacterial properties. nih.govtandfonline.com
Scaffold Hopping Benzimidazole Core Imidazopyridine Core Identify novel, patentable scaffolds with potentially improved metabolic stability.

| Scaffold Hopping | Benzimidazole Core | Benzothiazole Core | Explore isosteric replacements to modulate physicochemical properties and target interactions. |

Strategies for Enhancing Selectivity and Overcoming Biological Challenges

A critical aspect of drug development is optimizing a lead compound to enhance its selectivity for the intended target over other related proteins, thereby minimizing off-target effects. nih.gov Additionally, overcoming biological challenges such as poor solubility, low bioavailability, and metabolic instability is essential for a compound to be a successful drug. nih.goviiarjournals.org

Enhancing Selectivity: Selectivity can often be achieved by exploiting subtle differences in the binding sites of the target protein versus off-target proteins. For benzimidazole derivatives, modifications to the substituents can fine-tune the molecule's interactions. nih.gov For instance, the substitution pattern on the benzene (B151609) ring of the benzimidazole core or on the phenoxy ring of this compound can be altered. Theoretical calculations have shown that the electronic properties of substituents on aldehydes used in benzimidazole synthesis can significantly impact reaction pathways and product selectivity, suggesting that electronic tuning of the final compound can influence biological selectivity as well. researchgate.net Introducing bulkier or more conformationally restricted groups can also enhance selectivity by preventing the molecule from fitting into the smaller binding pockets of off-targets.

Overcoming Biological Challenges: Benzimidazole anthelmintics, for example, often suffer from low aqueous solubility and poor bioavailability, which can limit their systemic efficacy. nih.goviiarjournals.org Several strategies can be employed to address these issues:

Formulation Strategies: Creating novel formulations, such as loading the drug into mixed micelles or other nanocarriers, can significantly enhance solubility and dissolution rates. acs.org Studies have explored various vehicles to improve the solubility of fenbendazole, a related benzimidazole. iiarjournals.org

Prodrug Approach: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. This approach can be used to improve properties like solubility or membrane permeability. researchgate.net

Structural Modification: Introducing polar functional groups at strategic positions on the this compound structure could improve water solubility. However, this must be balanced to avoid negatively impacting the compound's ability to cross cell membranes.

Table 4: Strategies to Address Selectivity and Bioavailability

Challenge Strategy Example Modification for this compound
Low Selectivity Steric Hindrance Introduce a bulky substituent (e.g., tert-butyl) on the phenoxy ring.
Low Selectivity Electronic Tuning Add electron-withdrawing or -donating groups to the benzimidazole or phenoxy rings.
Poor Solubility Formulation Encapsulation in polymeric micelles or liposomes. acs.org

| Poor Bioavailability | Prodrug Synthesis | Add a cleavable, water-soluble promoiety (e.g., a phosphate (B84403) or amino acid). |

Future Perspectives in Benzimidazole-Based Drug Discovery and Development

The field of benzimidazole-based drug discovery continues to evolve, driven by advancements in technology and a deeper understanding of disease biology. researchgate.netimpactfactor.org The versatility of the benzimidazole scaffold ensures its continued relevance as a privileged structure in medicinal chemistry. nih.govbohrium.com

Future directions in the development of compounds like this compound are likely to include:

Integration of Artificial Intelligence (AI) and Machine Learning: AI-driven platforms can accelerate the drug discovery process by analyzing vast datasets to predict the activity, toxicity, and pharmacokinetic properties of novel benzimidazole derivatives, enabling more efficient design-synthesis-test cycles. jubilantbiosys.com

Targeted Therapies and Precision Medicine: As our understanding of the genetic basis of diseases like cancer grows, there will be an increased focus on designing benzimidazole derivatives that target specific mutations or pathways unique to a patient's disease. researchgate.netijpsjournal.com This aligns with the broader shift towards personalized medicine.

Exploration of New Biological Targets: While benzimidazoles are known to target microtubules and certain enzymes, ongoing research will likely uncover new biological targets for this scaffold. nih.govnih.gov High-throughput screening and computational approaches will be instrumental in identifying these new opportunities. researchgate.net

Advanced Synthetic Methodologies: The development of greener, more efficient synthetic methods, including microwave-assisted synthesis and solid-phase strategies, will facilitate the rapid generation of diverse benzimidazole libraries for screening. ijpsjournal.com This will broaden the accessible chemical space for drug discovery efforts.

The continued exploration of the benzimidazole scaffold, coupled with these emerging trends, holds significant promise for the development of the next generation of therapeutic agents to address unmet medical needs. impactfactor.orgresearcher.life

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-[1-(4-methoxyphenoxy)ethyl]-1H-benzimidazole, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Stepwise synthesis : Begin with condensation of 4-methoxyphenoxyethylamine with o-phenylenediamine derivatives under acidic conditions (e.g., HCl/ethanol) to form the benzimidazole core. Optimize molar ratios (e.g., 1:1.2) and reaction time (6–12 hours) to avoid side products like uncyclized intermediates .
  • Catalytic systems : Use microwave-assisted synthesis (e.g., 100–150 W, 80–120°C) with Pd(OAc)₂ catalysts to reduce reaction time by 40–60% compared to conventional heating .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the compound. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (deviation <0.4% for C, H, N) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodology :

  • ¹H-NMR : Identify characteristic peaks:
  • Benzimidazole protons: δ 7.2–8.1 ppm (aromatic H).
  • Methoxyphenoxyethyl chain: δ 3.7–4.3 ppm (OCH₃, CH₂-O), δ 1.8–2.5 ppm (CH₂-CH₂) .
  • IR : Confirm key functional groups:
  • N-H stretch at ~3400 cm⁻¹ (benzimidazole), C-O-C (aryl ether) at 1240–1270 cm⁻¹ .
  • HRMS : Validate molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of benzimidazole derivatives (e.g., antifungal vs. anticancer potency)?

  • Methodology :

  • Structural-activity correlation : Compare substituent effects (e.g., electron-withdrawing groups on aryl rings enhance antifungal activity by 30–50% via CYP51 inhibition ). For anticancer activity, 2-thiol substitutions (e.g., compound 4q in ) improve IC₅₀ values (e.g., 8.2 µM against HeLa) via tubulin destabilization .
  • Assay standardization : Use parallel testing under identical conditions (e.g., MTT assays, 48-hour exposure, 10% FBS) to minimize variability .

Q. How can computational modeling (e.g., 3D-QSAR, molecular docking) predict the α-amylase inhibitory potential of this compound?

  • Methodology :

  • 3D-QSAR : Build a model using CoMFA/CoMSIA (q² > 0.5, r² > 0.8) to identify critical substituents (e.g., methoxyphenoxy groups enhance steric bulk for active-site binding) .
  • Docking simulations : Use AutoDock Vina to predict binding poses with α-amylase (PDB ID: 1PPI). Prioritize derivatives with hydrogen bonds to Asp197/Glu233 and π-π stacking with Trp58 .

Q. What are the challenges in optimizing the photophysical properties (e.g., fluorescence quantum yield) of benzimidazole derivatives for sensing applications?

  • Methodology :

  • Structural tuning : Introduce electron-donating groups (e.g., -OCH₃) at the para position to enhance intramolecular charge transfer (ICT), increasing Stokes shift to >100 nm .
  • Solvent effects : Test in polar aprotic solvents (e.g., DMSO) to stabilize excited-state intramolecular proton transfer (ESIPT), achieving quantum yields >0.4 .

Experimental Design & Data Analysis

Q. How to design a SAR study for this compound derivatives targeting dual antiviral and anti-inflammatory activity?

  • Methodology :

  • Library synthesis : Modify substituents at positions 1 (alkyl chains) and 2 (thiol/acetyl groups) while retaining the methoxyphenoxyethyl moiety .
  • In vitro testing :
  • Antiviral : Plaque reduction assays (e.g., against HSV-1, EC₅₀ < 10 µM).
  • Anti-inflammatory : Measure COX-2 inhibition (IC₅₀ via ELISA) and TNF-α suppression in RAW264.7 cells .

Q. What analytical approaches validate the stability of this compound under physiological conditions?

  • Methodology :

  • Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (phosphate buffer) at 37°C for 24 hours. Monitor degradation via LC-MS; identify major degradation products (e.g., hydrolyzed ether linkages) .
  • Plasma stability : Incubate with rat plasma (37°C, 1 hour). Calculate half-life using non-compartmental analysis (WinNonlin) .

Tables

Table 1 : Key Spectral Data for this compound

TechniqueKey Peaks/DataReference
¹H-NMR (400 MHz, DMSO-d₆)δ 8.05 (s, 1H, NH), δ 4.25 (t, J=6.4 Hz, 2H, CH₂-O), δ 3.75 (s, 3H, OCH₃)
IR (KBr)3410 cm⁻¹ (N-H), 1245 cm⁻¹ (C-O-C)
HRMS (ESI+)[M+H]⁺: Calc. 325.1423, Found: 325.1421

Table 2 : Biological Activity Comparison of Benzimidazole Derivatives

DerivativeTarget ActivityIC₅₀/EC₅₀MechanismReference
4q (2-thiol substituted)Anticancer (HeLa)8.2 µMTubulin polymerization inhibition
9c (triazole-thiazole)Antifungal (C. albicans)2.5 µg/mLCYP51 binding

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(4-methoxyphenoxy)ethyl]-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-[1-(4-methoxyphenoxy)ethyl]-1H-benzimidazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.